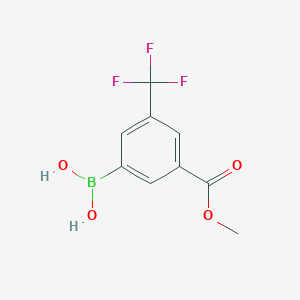

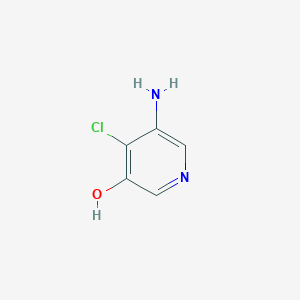

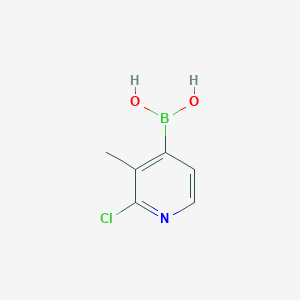

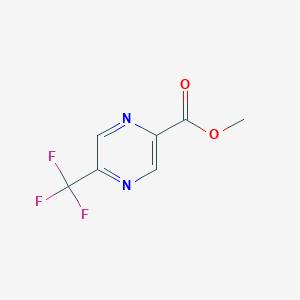

![molecular formula C18H32BNO3Si B6338074 6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester CAS No. 1351378-73-8](/img/structure/B6338074.png)

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester” is a type of organoboron reagent . Organoboron reagents are generally environmentally benign, readily prepared, and relatively stable . They are widely used in Suzuki–Miyaura (SM) cross-coupling, a transition metal catalysed carbon–carbon bond forming reaction .

Synthesis Analysis

The synthesis of organoboron reagents like “this compound” involves the use of exceptionally mild and functional group tolerant reaction conditions . The methods to prepare each reagent are outlined, followed by example applications in SM coupling .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES stringCOc1ccc (CO [Si] (C) (C)C (C) (C)C)nc1OC . The molecular weight of the compound is 283.44 . Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a key chemical reaction involving organoboron reagents . In this reaction, chemically differentiated fragments participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .Physical and Chemical Properties Analysis

The compound “this compound” is a solid . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Wirkmechanismus

Target of Action

The primary target of the compound, also known as “starbld0042022”, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new Pd–C bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects include the formation of new C–C, C–O, C–N, C–X, or C–H bonds at stereogenic centres .

Pharmacokinetics

It’s important to note that the compound’s synthetic utility may be tempered by its air and moisture sensitivity .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This leads to the production of a broad array of diverse molecules with high enantioselectivity .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors such as air and moisture . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .

Safety and Hazards

Zukünftige Richtungen

Organoboron reagents like “6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester” have a promising future in the field of organic synthesis . Their use in SM coupling, in particular, is expected to continue to grow due to the mild reaction conditions and functional group tolerance of this process . Future research will likely focus on developing new boron reagents and improving the efficiency and selectivity of SM coupling .

Biochemische Analyse

Biochemical Properties

6-([(tert-Butyldimethylsilyl)oxy]methyl)pyridine-3-boronic acid pinacol ester plays a significant role in biochemical reactions, particularly in the context of organic synthesis. It interacts with various enzymes and proteins, facilitating the formation of complex organic molecules. The compound’s boronic acid moiety allows it to form reversible covalent bonds with diols and other nucleophiles, making it a versatile tool in biochemical assays and drug development . The nature of these interactions is primarily based on the formation of boronate esters, which are stable under physiological conditions but can be hydrolyzed under specific conditions to release the active boronic acid .

Cellular Effects

In cellular contexts, this compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate the activity of enzymes involved in these pathways, leading to changes in cellular function. For instance, its interaction with kinases and phosphatases can alter phosphorylation states, thereby impacting signal transduction and gene expression . Additionally, the compound’s ability to form boronate esters with cellular metabolites can influence metabolic flux and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules through the formation of boronate esters. This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme and the context of the reaction. The compound can bind to active sites of enzymes, blocking substrate access and inhibiting enzyme activity. Alternatively, it can act as an allosteric modulator, enhancing enzyme activity by stabilizing active conformations . Changes in gene expression can also occur as a result of these interactions, leading to downstream effects on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is generally stable under standard storage conditions, but its reactivity can decrease over prolonged periods due to gradual hydrolysis of the boronate ester . In in vitro studies, the compound has shown consistent activity over short-term experiments, but long-term effects on cellular function can vary depending on the specific experimental conditions. Degradation products may also influence the observed effects, necessitating careful control of experimental parameters.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, the compound can effectively modulate biochemical pathways without causing significant toxicity. At higher doses, toxic effects such as enzyme inhibition, disruption of cellular metabolism, and oxidative stress have been observed . Threshold effects are also noted, where a minimal effective dose is required to achieve the desired biochemical modulation, beyond which additional increases in dosage do not proportionally enhance the effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by modulating the activity of key enzymes in glycolysis, the citric acid cycle, and oxidative phosphorylation . Its ability to form boronate esters with metabolites can also affect metabolite levels and the overall metabolic balance within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or facilitated transport mechanisms, depending on its concentration and the presence of specific transporters . Once inside the cell, it can localize to various compartments, influencing its activity and function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound can be directed to specific organelles such as the mitochondria, endoplasmic reticulum, or nucleus, where it exerts its biochemical effects . Localization to these compartments can enhance or inhibit its activity, depending on the specific biochemical context.

Eigenschaften

IUPAC Name |

tert-butyl-dimethyl-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]methoxy]silane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32BNO3Si/c1-16(2,3)24(8,9)21-13-15-11-10-14(12-20-15)19-22-17(4,5)18(6,7)23-19/h10-12H,13H2,1-9H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCTPDCGIBGLHHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2)CO[Si](C)(C)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32BNO3Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

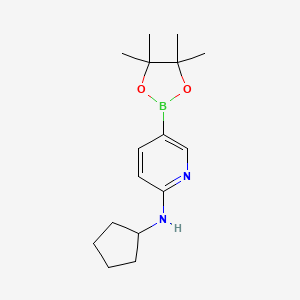

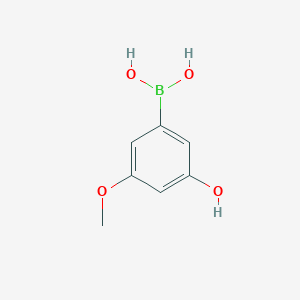

![6-Bromo-1,2-dihydro-pyrrolo[3,4-c]pyridin-3-one](/img/structure/B6338020.png)